molecular formula C10H5Br5O2 B3427448 (Pentabromophenyl)methyl acrylate CAS No. 59447-57-3

(Pentabromophenyl)methyl acrylate

Cat. No. B3427448
CAS RN: 59447-57-3
M. Wt: 556.7 g/mol
InChI Key: GRKDVZMVHOLESV-UHFFFAOYSA-N
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Description

“(Pentabromophenyl)methyl acrylate” is a synthetic compound that has gained attention in recent years due to its potential applications in various fields. It is a substance that is registered and used in various industrial sites .


Synthesis Analysis

The synthesis of (meth)acrylate monomers, such as “(Pentabromophenyl)methyl acrylate”, is often carried out in a continuous flow process . This process involves the reaction of (meth)acryloyl chloride with alcohols in the presence of triethyl amine in a tubular reactor . The synthesis is carried out over a period of 4 hours without clogging or pressure build-up .


Molecular Structure Analysis

The molecular formula of “(Pentabromophenyl)methyl acrylate” is C10H5Br5O2 . Its molecular weight is 556.66500 .


Physical And Chemical Properties Analysis

“(Pentabromophenyl)methyl acrylate” has a density of 2.371 g/cm3, a boiling point of 477.7ºC, and a melting point of 115-116ºC . Its flash point is 242.7ºC .

Scientific Research Applications

Flame Retardant for Polypropylene Block Copolymers

Combinations between poly(pentabromobenzyl acrylate), and highly pure and surface treated magnesium hydroxide offer improved flame retardant systems for polypropylene block copolymers . This combination enables to reduce significantly the need for high loadings of antimony trioxide used as a synergist . These flame retardant blends contribute to good melt flow properties, significant increase of thermal dimensional stability and ease to recycle scraps online or at the end of life of plastic parts .

Smoke Reduction

The presence of magnesium hydroxide in the flame retardant blends of poly(pentabromobenzyl acrylate) provides a drastic smoke reduction . This is a significant benefit, especially in case of a fire.

Environmental Safety

The high molecular weight of poly(pentabromobenzyl acrylate) makes it unlikely to leach out or migrate from plastic parts or to penetrate through the cell membranes of living tissue . This makes it a safer option for use in various applications.

Flame Retardant for Polystyrene

Poly(pentabromobenzyl acrylate) can be blended with polystyrene to create a flame-retardant material . The higher the percentage of poly(pentabromobenzyl acrylate) in the blend, the higher the combustion temperature .

Formation of Nano/Micro Sized Particles

Polymerization of pentabromobenzyl acrylate in methyl ethyl ketone can yield novel, flame retardant nano/micro sized particles . These particles can have sizes of 0.06 ± 0.01 and 1.70 ± 0.23 μm .

Treatment for Polyamide (PA6)

Polyamide (PA6) treated with pentabromobenzyl acrylate and montorillonite (OMMT) has been described in a study . This treatment can potentially enhance the properties of PA6 for various applications.

Safety and Hazards

“(Pentabromophenyl)methyl acrylate” may cause an allergic skin reaction and serious eye irritation . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled or swallowed, medical advice should be sought .

Mechanism of Action

Target of Action

Pentabromobenzyl acrylate, also known as (Pentabromophenyl)methyl acrylate, is primarily used as a flame retardant . Its primary targets are polymers, such as polypropylene block copolymers , where it acts to reduce their flammability.

Mode of Action

The compound forms copolymers with styrene . The polymerization of the monomer in methyl ethyl ketone can yield novel, flame retardant nano/micro-sized particles . These particles contribute to the flame retardant properties of the material .

Biochemical Pathways

It’s known that the compound contributes to the flame retardant properties of materials by forming copolymers with styrene .

Pharmacokinetics

Due to its high molecular weight, it is unlikely to leach out or migrate from plastic parts or to penetrate through the cell membranes of living tissue .

Result of Action

The primary result of Pentabromobenzyl acrylate’s action is the reduction of flammability in the materials it is applied to . It contributes to good melt flow properties, significant increase of thermal dimensional stability, and ease to recycle scraps online or at the end of life of plastic parts .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pentabromobenzyl acrylate. For instance, the presence of magnesium hydroxide in the environment can enhance the flame retardant properties of the compound . Furthermore, the compound has excellent thermal chemical stability, which means it can maintain its efficacy under various temperature conditions .

properties

IUPAC Name

(2,3,4,5,6-pentabromophenyl)methyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Br5O2/c1-2-5(16)17-3-4-6(11)8(13)10(15)9(14)7(4)12/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKDVZMVHOLESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC1=C(C(=C(C(=C1Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Br5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59447-57-3
Record name Poly(pentabromobenzyl acrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59447-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9052719
Record name (Pentabromophenyl)methyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2-Propenoic acid, (2,3,4,5,6-pentabromophenyl)methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS RN

59447-55-1
Record name Pentabromobenzyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59447-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, (2,3,4,5,6-pentabromophenyl)methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059447551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, (2,3,4,5,6-pentabromophenyl)methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Pentabromophenyl)methyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (pentabromophenyl)methyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.134
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Record name 2-PROPENOIC ACID, (2,3,4,5,6-PENTABROMOPHENYL)METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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